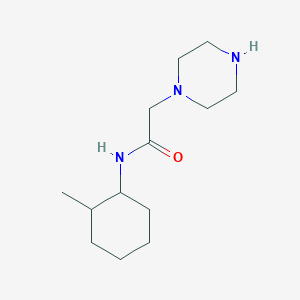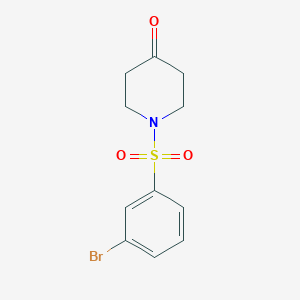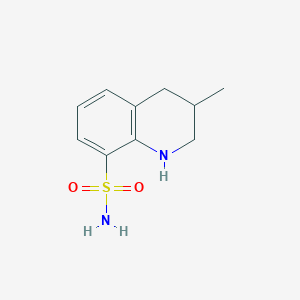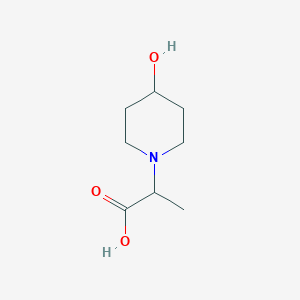![molecular formula C12H17NO B1461492 3-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol CAS No. 1042573-84-1](/img/structure/B1461492.png)
3-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol
Overview
Description
“3-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol” is a compound that contains a 2,3-dihydro-1H-inden-1-yl group attached to an amino propanol group . The indenyl group is a polycyclic compound that is a derivative of indene . The compound’s molecular formula is C12H17NO .
Molecular Structure Analysis
The molecular structure of “3-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol” consists of a 2,3-dihydro-1H-inden-1-yl group and an amino propanol group . The indenyl group is a polycyclic compound that is a derivative of indene .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol” include a molecular weight of 134.175, a density of 1.2±0.1 g/cm3, a boiling point of 255.1±9.0 °C at 760 mmHg, and a melting point of 50-53 °C .
Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Cyclic Polyamines 3-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol and its analogs are utilized in synthesizing multifunctional polycationic polyamines, crucial in drug and gene delivery. A method involves forming self-assembling amino aldehydes from corresponding amino alcohols using horse liver alcohol dehydrogenase (HLADH), followed by reduction. This approach has synthesized cyclic polyamines from 3-amino-propan-1-ol, showing a broad range of potential polyamine products due to the substrate versatility of HLADH (Cassimjee, Marin, & Berglund, 2012).
Polymorphism in Pharmaceutical Compounds Studies on polymorphic forms of compounds structurally similar to 3-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol reveal challenges in analytical and physical characterization due to their similar spectra and diffraction patterns. This research is vital for understanding the solid-state properties of pharmaceutical compounds, aiding in the development and quality control of drugs (Vogt, Williams, Johnson, & Copley, 2013).
Synthesis of Amino Alcohol Derivatives The compound and its derivatives have been synthesized for various applications, including as Src kinase inhibitors with potential anticancer activity. This involves a multi-step strategy starting from epichlorohydrine and evaluating the compounds for their inhibitory activity against Src kinase and anticancer activity on human breast carcinoma cells (Sharma et al., 2010).
Biological and Environmental Applications
Biological Evaluation of Dendrimers 3-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol based poly(ether imine) dendrimers have been synthesized and evaluated for their biological applications. These dendrimers, with a nitrogen core and diversified peripheries, have shown non-toxic characteristics, making them suitable for biological studies (Krishna, Jain, Tatu, & Jayaraman, 2005).
Antifungal Agents Derivatives of this compound have been studied for their antifungal properties, particularly against strains like Candida albicans. These studies involve the synthesis and evaluation of various indol-3-ylmethylamino derivatives, providing insights into the design of new antifungal agents (Guillon et al., 2009; Guillon et al., 2011).
Future Directions
The future directions for research on “3-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the wide range of biological activities exhibited by similar compounds , it could be of interest in the development of new drugs or therapies.
properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-1-ylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-9-3-8-13-12-7-6-10-4-1-2-5-11(10)12/h1-2,4-5,12-14H,3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRWSZFHGPDGNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-chlorophenyl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B1461409.png)



amine](/img/structure/B1461414.png)

amine](/img/structure/B1461416.png)
amine](/img/structure/B1461418.png)
![(2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine](/img/structure/B1461419.png)

amine](/img/structure/B1461422.png)
![N-(prop-2-en-1-yl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1461424.png)

